(R)-2-(2-BROMOPHENYL)-4-ISOPROPYL-4,5-DIHYDROOXAZOLE
Description
(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a bromine atom at the ortho position of the phenyl ring and an isopropyl group at the 4-position of the oxazoline ring. Its stereochemistry (R-configuration) and substituent arrangement make it a valuable intermediate in asymmetric catalysis and pharmaceutical synthesis . The compound’s CAS number is 148836-24-2, with a molecular formula of C₁₂H₁₄BrNO and a molecular weight of 280.15 g/mol. Key applications include its use as a ligand in transition-metal catalysis and as a building block for bioactive molecules .
Properties
IUPAC Name |
2-(2-bromophenyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)11-7-15-12(14-11)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCLJUVMOVVZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697722, DTXSID601209431 | |
| Record name | 2-(2-Bromophenyl)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Bromophenyl)-4,5-dihydro-4-(1-methylethyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-09-0, 148836-24-2 | |
| Record name | 2-(2-Bromophenyl)-4,5-dihydro-4-(1-methylethyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromophenyl)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Bromophenyl)-4,5-dihydro-4-(1-methylethyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromobenzylamine with isopropyl ketone in the presence of a suitable catalyst to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of (R)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole is as a chiral ligand in asymmetric synthesis. Chiral ligands play a crucial role in facilitating enantioselective reactions, which are essential for producing enantiomerically pure compounds in pharmaceuticals and agrochemicals.
Case Study: Palladium-Catalyzed Reactions
Research has demonstrated that this compound can be utilized as a key intermediate for the preparation of chiral ligands such as (S)-5,5-(dimethyl)-i-Pr-PHOX. These ligands are particularly effective in palladium-catalyzed asymmetric transformations, which are widely used for synthesizing various chiral molecules.
- Reference : A study published in the Journal of Organic Chemistry highlighted the use of this compound in improving enantioselectivity in palladium-catalyzed allylation reactions of fluorinated allyl enol carbonates .
Medicinal Chemistry
The compound's structural features suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of a bromine atom and an isopropyl group may enhance biological activity and selectivity.
Potential Therapeutic Applications
- Anticancer Agents : Compounds with similar oxazole structures have been investigated for their anticancer properties. The incorporation of bromophenyl groups could enhance their efficacy.
- Antimicrobial Activity : The oxazole ring is known for its biological activity, making it a candidate for developing antimicrobial agents.
Material Science
In addition to its applications in organic synthesis and medicinal chemistry, this compound may also find uses in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing functional polymers with specific properties. Its ability to participate in various chemical reactions allows for the design of materials with tailored functionalities.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Asymmetric Synthesis | Used as a chiral ligand in palladium-catalyzed reactions to enhance enantioselectivity. |
| Medicinal Chemistry | Potential development of anticancer and antimicrobial agents based on its structural features. |
| Material Science | Building block for functional polymers with tailored properties. |
Mechanism of Action
The mechanism of action of ®-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variation
2-(4-Chlorophenyl)-4-Isopropyl-4,5-Dihydrooxazole (2H)
- Structure : Chlorine substituent at the para position of the phenyl ring.
- Impact : The electron-withdrawing chlorine at the para position reduces electron density on the phenyl ring compared to the bromine at the ortho position in the target compound. This alters reactivity in electrophilic substitution reactions and influences coordination strength in metal complexes .
2-(4-Bromophenyl)-4,4-Dimethyl-4,5-Dihydrooxazole
- Structure : Bromine at the para position and dimethyl groups at the 4-position.
Stereochemical and Alkyl Group Variations
(S)-2-(2-Bromophenyl)-4-(tert-Butyl)-4,5-Dihydrooxazole
- Structure : S-configuration and tert-butyl substituent instead of isopropyl.
- Impact : The tert-butyl group introduces greater steric hindrance, which may enhance enantioselectivity in certain catalytic systems but reduce solubility in polar solvents. The S-configuration reverses chiral induction effects compared to the R-isomer .
(R)-4-Isopropyl-2-(5-(Trifluoromethyl)pyridin-2-yl)-4,5-Dihydrooxazole
- Structure : Pyridinyl ring with a trifluoromethyl group replaces the bromophenyl group.
- Impact : The electron-deficient pyridinyl ring and CF₃ group increase electrophilicity, making this compound more reactive in nucleophilic aromatic substitution. However, reduced π-backdonation capability limits its utility in certain transition-metal complexes .
Phosphine-Functionalized Analogs
(R)-2-(2-(Diphenylphosphino)phenyl)-4-Isopropyl-4,5-Dihydrooxazole
Data Tables
Table 1: Structural and Electronic Comparison
Table 2: Spectral Data Highlights
Key Research Findings
Stereochemical Influence : The R-configuration in the target compound induces distinct enantioselectivity in asymmetric hydrogenation reactions compared to its S-isomer, which is critical for pharmaceutical intermediate synthesis .
Halogen Effects: Ortho-bromo substitution enhances π-backdonation in metal complexes compared to para-chloro analogs, improving catalytic turnover in Suzuki-Miyaura couplings .
Phosphine vs. Oxazoline : Phosphine-functionalized analogs exhibit higher catalytic activity in cross-couplings but are prone to oxidation, whereas the target compound offers better stability .
Solubility Trends: tert-Butyl substituents reduce solubility in ethanol by 30% compared to isopropyl groups, impacting reaction scalability .
Biological Activity
(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14BrN1O
- Molecular Weight : 268.15 g/mol
- CAS Number : 148836-24-2
Biological Activity Overview
The biological activity of this compound has been investigated primarily through its antifungal properties. Related compounds in the 4,5-dihydrooxazole class have shown promising results against various pathogens.
Antifungal Activity
Recent studies have highlighted the antifungal potential of 4,5-dihydrooxazole derivatives. For instance, derivatives similar to this compound exhibited broad-spectrum antifungal activity against Candida albicans and other fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.03 to 0.5 μg/mL against Candida albicans and from 0.25 to 2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus .
The mechanism by which this compound exerts its antifungal effects may involve the inhibition of key enzymes involved in fungal cell wall synthesis or metabolic pathways. Similar compounds have been shown to target the CYP51 enzyme, which is crucial for sterol biosynthesis in fungi .
Pharmacokinetics
Pharmacokinetic studies indicate that related compounds possess favorable profiles, with some showing high metabolic stability in human liver microsomes. For example, compounds A31 and A33 demonstrated half-lives of approximately 80.5 minutes and 69.4 minutes, respectively . This stability suggests that this compound could have a prolonged effect in vivo.
Case Studies
- Study on Antifungal Efficacy : A series of experiments conducted on various derivatives demonstrated that specific structural modifications can enhance antifungal activity. The study found that compounds with bromine substitutions exhibited increased potency against Candida species compared to their non-brominated counterparts .
- Metabolic Stability Analysis : Research evaluating the metabolic stability of several oxazole derivatives revealed that those with isopropyl groups showed reduced susceptibility to hepatic metabolism, leading to better retention times in systemic circulation .
Data Summary Table
| Compound Name | MIC (μg/mL) | Target Pathogen | Metabolic Stability (min) |
|---|---|---|---|
| A30 | 0.03 | Candida albicans | Not reported |
| A31 | 0.25 | Cryptococcus neoformans | 80.5 |
| A33 | 0.50 | Aspergillus fumigatus | 69.4 |
| (R)-Bromo-Oxazole | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (R)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via dehydrative cyclization of precursor amides or imides. For example, phosphorus-based organocatalysts can facilitate cyclization under mild conditions, as demonstrated in the synthesis of analogous oxazole derivatives . Key optimization parameters include solvent choice (polar aprotic solvents like THF enhance yields), base selection (e.g., DBU for deprotonation), and temperature control (60–80°C for 12–24 hours). Reaction progress can be monitored via TLC or HPLC to minimize side products like regioisomers .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming stereochemistry and substituent positions. For instance, the isopropyl group’s methyl protons appear as a doublet (δ ~1.2 ppm), while the dihydrooxazole ring protons resonate between δ 3.5–4.5 ppm .
- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H] at m/z 310.03 for CHBrNO).
- Elemental Analysis : Validates purity (e.g., %C: 56.97, %H: 3.42, %N: 6.85) .
- X-ray Crystallography : Resolves absolute configuration, particularly for the (R)-enantiomer .
Advanced Research Questions
Q. How does the stereochemistry at the 4-isopropyl group influence the compound’s reactivity in catalytic or asymmetric synthesis?
- Methodological Answer : The (R)-configuration at the 4-isopropyl position induces chiral induction in coordination complexes. For example, similar oxazole derivatives act as ligands in transition-metal catalysis (e.g., Pd or Rh), where steric bulk from the isopropyl group dictates enantioselectivity in cross-coupling reactions. Comparative studies using racemic vs. enantiopure forms show up to 20% difference in enantiomeric excess (ee) for products . Mechanistic studies via DFT calculations can model steric and electronic effects .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., GABA receptors, where oxazole derivatives show modulatory effects).
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models (TIP3P water).
- QSAR Modeling : Correlates substituent effects (e.g., bromophenyl vs. chlorophenyl) with bioactivity, using descriptors like logP and HOMO-LUMO gaps .
Q. How can contradictions in reported synthetic yields or regioselectivity be resolved?
- Methodological Answer : Divergent results may arise from varying reaction scales or purification methods. For instance, small-scale reactions (<1 mmol) often report higher yields (70–80%) due to easier byproduct removal, while larger scales (>10 mmol) may require column chromatography or recrystallization (yields drop to 50–60%) . Systematic screening via DoE (Design of Experiments) can identify critical factors (e.g., solvent/base ratio) using response surface methodology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
